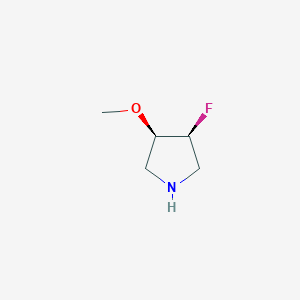
(3S,4R)-3-Fluoro-4-methoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity . For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed. The use of immobilized lipase on diatomaceous earth has been shown to provide excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S,4R)-3-Fluoro-4-methoxypyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic environment of the molecule . The methoxy group can also contribute to the compound’s reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-Fluoro-4-methoxypyrrolidine: A stereoisomer with different spatial arrangement of atoms, leading to different biological and chemical properties.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with a methoxy group, but with a methylamino group instead of fluorine.
Uniqueness
(3S,4R)-3-Fluoro-4-methoxypyrrolidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. The specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(3S,4R)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
DSXGOKWLUVYZCU-CRCLSJGQSA-N |
SMILES isomérico |
CO[C@@H]1CNC[C@@H]1F |
SMILES canónico |
COC1CNCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
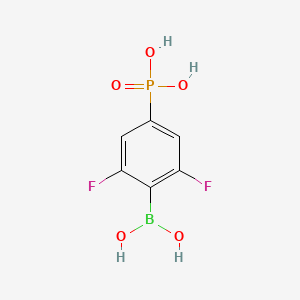
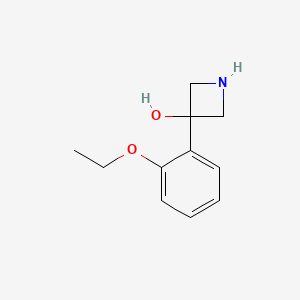
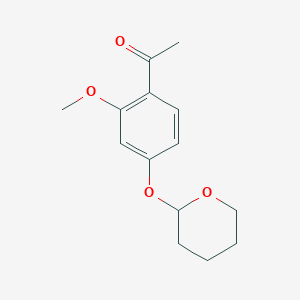
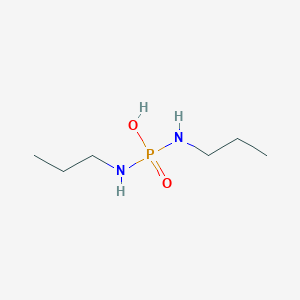
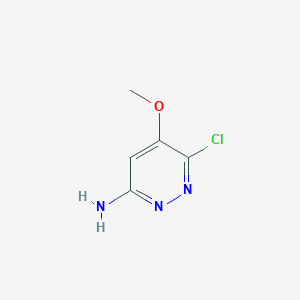
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
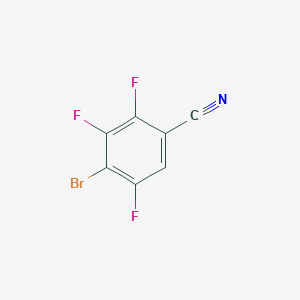
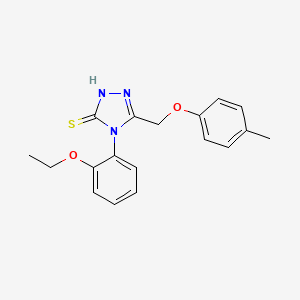
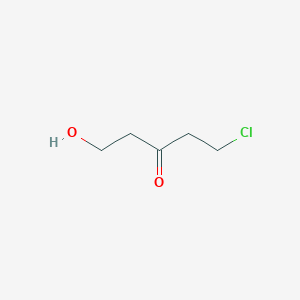
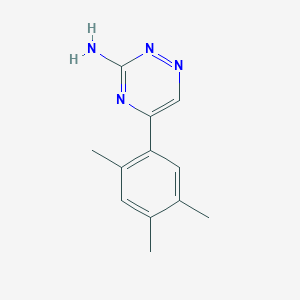
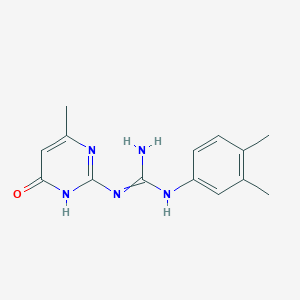

![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
